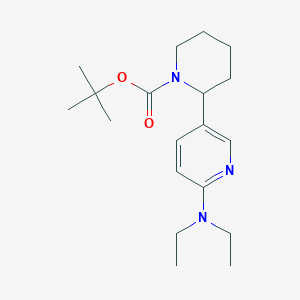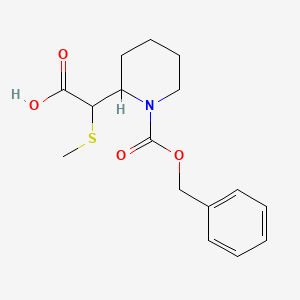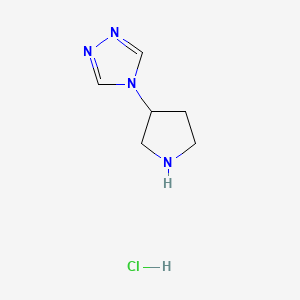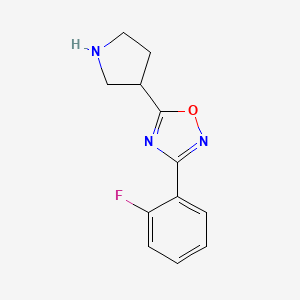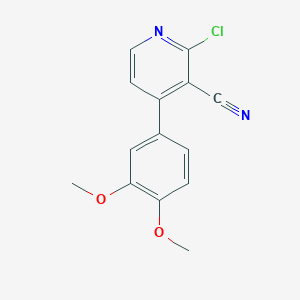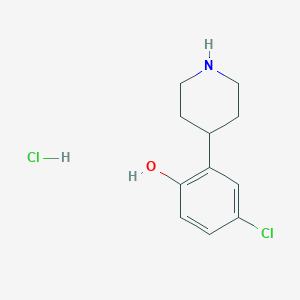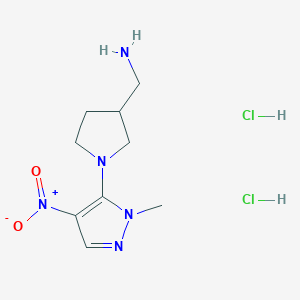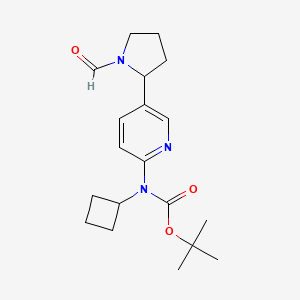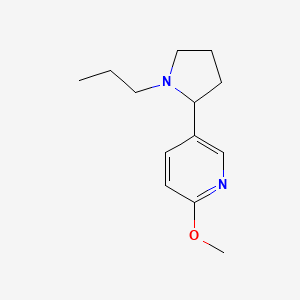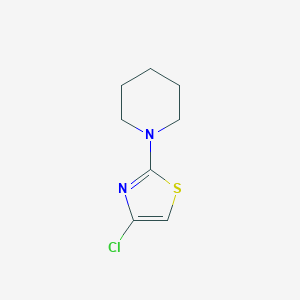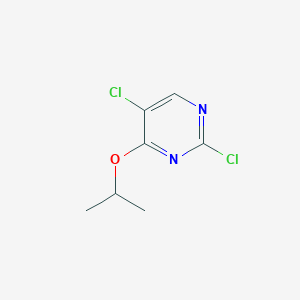
2,5-Dichloro-4-isopropoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-isopropoxypyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O It is a pyrimidine derivative characterized by the presence of two chlorine atoms and an isopropoxy group attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-isopropoxypyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the isopropoxy group. One common method involves the reaction of 2,5-dichloropyrimidine with isopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-4-isopropoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aromatic groups.
Applications De Recherche Scientifique
2,5-Dichloro-4-isopropoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-isopropoxypyrimidine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of chlorine atoms and the isopropoxy group can influence its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-5-isopropoxypyrimidine
- 2,5-Dichloro-4-methoxypyrimidine
- 2,5-Dichloro-4-ethoxypyrimidine
Comparison: 2,5-Dichloro-4-isopropoxypyrimidine is unique due to the specific positioning of its chlorine atoms and the isopropoxy group. This configuration can result in different chemical reactivity and biological activity compared to its analogs. For example, the isopropoxy group may provide steric hindrance that affects binding interactions, while the chlorine atoms can influence the compound’s electronic properties.
Propriétés
Formule moléculaire |
C7H8Cl2N2O |
|---|---|
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
2,5-dichloro-4-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-6-5(8)3-10-7(9)11-6/h3-4H,1-2H3 |
Clé InChI |
ZQFKLIHXNBEAHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=NC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


